molecular formula C17H14N4O2 B6346886 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 1354924-32-5

4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No. B6346886
CAS RN: 1354924-32-5
M. Wt: 306.32 g/mol
InChI Key: PIGFEZSKBBWRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, also known as 4-MNP, is an organic compound that is widely used in scientific research due to its unique properties. 4-MNP has a range of applications in various fields, from biochemistry to drug discovery.

Scientific Research Applications

4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has a range of applications in scientific research, including drug discovery, biochemistry, and molecular biology. In drug discovery, this compound has been used to identify novel small molecules that can be used as potential drug candidates. In biochemistry, this compound has been used to study enzyme-catalyzed reactions and to determine the kinetic parameters of enzymes. In molecular biology, this compound has been used to study protein-ligand interactions and to determine the binding affinity of proteins for their ligands.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that this compound interacts with proteins and enzymes to induce a conformational change in the protein or enzyme, which can then lead to a change in the enzyme’s activity or the binding affinity of the protein for its ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been observed that this compound can induce changes in the activity of enzymes and proteins, as well as changes in the binding affinity of proteins for their ligands.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its versatility. This compound can be used in a variety of experiments, from drug discovery to biochemistry and molecular biology. However, one limitation of this compound is that its effects are not always predictable, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research involving 4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. These include further investigation into the mechanism of action of this compound, as well as further research into the biochemical and physiological effects of this compound. Additionally, further research into the potential applications of this compound in drug discovery, biochemistry, and molecular biology could yield valuable insights.

Synthesis Methods

4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is typically synthesized via a two-step process. The first step involves the reaction of 4-methylphenylacetic acid and 4-nitrophenylacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding amide. The second step involves the reaction of the amide with a suitable reagent, such as an amine, to form the desired this compound.

properties

IUPAC Name

4-(4-methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-11-2-4-12(5-3-11)15-10-16(20-17(18)19-15)13-6-8-14(9-7-13)21(22)23/h2-10H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGFEZSKBBWRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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